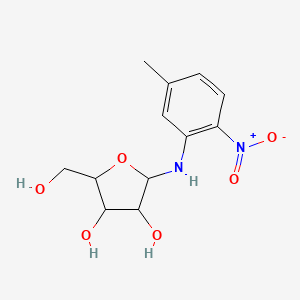![molecular formula C32H38N2O3 B11084433 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084433.png)
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes butyl, anilino, phenyl, and dimethoxyphenyl groups
Preparation Methods
The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-diketone reacts with an amine.
Introduction of Substituents: The butyl, anilino, and dimethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial production methods would scale up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds to 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
3-(4-METHYLANILINO)-1-(4-METHYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methyl group instead of a butyl group, affecting its reactivity and interactions.
3-(4-ETHYLANILINO)-1-(4-ETHYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The ethyl group provides different steric and electronic properties compared to the butyl group.
The uniqueness of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H38N2O3 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-(3,4-dimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C32H38N2O3/c1-5-7-9-23-11-16-26(17-12-23)33-28-22-29(25-15-20-30(36-3)31(21-25)37-4)34(32(28)35)27-18-13-24(14-19-27)10-8-6-2/h11-22,29,33H,5-10H2,1-4H3 |
InChI Key |
QGWOYLUXENZJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11084357.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11084371.png)
![6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084378.png)
![2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11084379.png)
![11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084394.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11084395.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11084409.png)
![(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11084416.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11084421.png)
![(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid](/img/structure/B11084422.png)
![6-Methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11084423.png)
![Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-](/img/structure/B11084426.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]-2-(naphthalen-1-yl)ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11084428.png)

